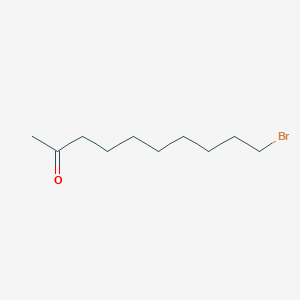

10-Bromo-2-decanone

Description

Properties

Molecular Formula |

C10H19BrO |

|---|---|

Molecular Weight |

235.16 g/mol |

IUPAC Name |

10-bromodecan-2-one |

InChI |

InChI=1S/C10H19BrO/c1-10(12)8-6-4-2-3-5-7-9-11/h2-9H2,1H3 |

InChI Key |

QFJFKLXVYVKZNG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCCCCCCCBr |

Origin of Product |

United States |

Preparation Methods

Bromination of 2-Decanone to 1,3-Dibromo-2-decanone Intermediate

A key step in synthesizing 10-bromo-2-decanone is the bromination of 2-decanone to form 1,3-dibromo-2-decanone, which can then be rearranged or further processed to the target compound.

- Process Description: Bromination of 2-alkanones (including 2-decanone) with bromine or brominating agents yields 1,3-dibromo-2-alkanones as major products along with isomeric byproducts.

- Reaction Conditions: Typically carried out in an organic solvent under controlled temperature to favor selective bromination at the α- and γ-positions relative to the ketone.

- References: This approach was first described by Rappe et al. (Acta Chemica Scandinavica, 1965) and further elaborated in Organic Syntheses (1973). A recent patent WO2023238135A1 confirms the use of this two-step bromination and rearrangement process for related compounds including 2-decanone derivatives.

Rearrangement of 1,3-Dibromo-2-decanone to this compound

- Process Description: The 1,3-dibromo-2-decanone intermediate undergoes rearrangement under alkaline conditions (using alkali carbonates or bicarbonates) to yield the cis-2-alkenoic acid or the corresponding bromo-ketone.

- Catalysis: Catalytically effective amounts of base (up to 15 mol%) are used to promote rearrangement.

- Purification: Wiped-film evaporation techniques have been reported to achieve high assay purity (>90%) and good yield (70-90%) of the rearranged product.

Synthesis via Bromination of Long-Chain Diols and Subsequent Functionalization

While direct preparation of this compound is scarce, related brominated decane derivatives such as 10-bromodecanol are synthesized from 1,10-decanediol by reaction with hydrobromic acid.

- Process Description: 1,10-Decanediol is reacted with hydrobromic acid (33-40% concentration) at 60-75°C to yield 10-bromodecanol with high yield and purity. Concentrations outside this range or temperatures outside this window lead to increased by-products or incomplete reaction.

- Relevance: Although this process targets 10-bromodecanol, the intermediate or analogous brominated decane compounds can be oxidized or further transformed to this compound.

- Reference: Japanese patent JPS57130943A details this preparation method emphasizing the critical reaction parameters for high purity and yield.

Comparative Data Table of Preparation Methods

Summary and Recommendations

- The most documented and practical route to this compound involves bromination of 2-decanone to 1,3-dibromo-2-decanone followed by alkaline rearrangement.

- Precise control of brominating agent concentration, temperature, and reaction time is essential to minimize by-products and maximize yield and purity.

- Alternative routes through brominated alcohol intermediates (e.g., 10-bromodecanol) can be considered, with subsequent oxidation to the ketone.

- Advanced bromination and Grignard methodologies from aromatic ketone chemistry provide useful mechanistic insights but are less directly applicable to aliphatic this compound.

Chemical Reactions Analysis

Types of Reactions: 10-Bromo-2-decanone undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are typical reducing agents.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are used.

Major Products Formed:

Nucleophilic Substitution: Products include substituted decanones with various functional groups replacing the bromine atom.

Reduction: The primary product is 10-bromo-2-decanol.

Oxidation: Products include 10-bromo-decanoic acid and other oxidized derivatives.

Scientific Research Applications

10-Bromo-2-decanone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 10-Bromo-2-decanone involves its reactivity with nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The carbonyl group in the ketone can undergo reduction or oxidation, leading to various derivatives. These reactions are mediated by the interaction of the compound with specific molecular targets and pathways, depending on the reagents and conditions used .

Comparison with Similar Compounds

Comparative Data Table

Research Findings and Limitations

- 10-Bromo-1-decene : Marketed as a high-purity intermediate (99%) by suppliers like ECHEMI, with applications in specialty chemicals .

- 10-Bromodecanoic acid: Listed in specialty chemical catalogs, suggesting niche industrial uses .

- This compound: No direct studies were found in the provided evidence. Its properties are inferred from analogous compounds.

Key Differences :

- Reactivity: The ketone in this compound would prioritize carbonyl chemistry over alkene (10-Bromo-1-decene) or acid-driven reactions (10-bromodecanoic acid).

- Synthetic Utility : Terminal bromine in all three compounds enables chain elongation, but the ketone group offers distinct pathways for functionalization.

Biological Activity

10-Bromo-2-decanone is a halogenated ketone that has garnered attention for its potential biological activities. This compound's unique structure, characterized by a bromine atom at the 10th position of the decanone chain, suggests various applications in medicinal chemistry and biological research. This article reviews the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and other relevant biological properties.

This compound has the following chemical formula:

- Molecular Formula : C₁₀H₁₉BrO

- Molecular Weight : 235.17 g/mol

Antimicrobial Activity

Studies have demonstrated that this compound exhibits notable antimicrobial properties. Research indicates that it can inhibit the growth of various pathogenic microorganisms, including bacteria and fungi.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains.

Cytotoxicity

The cytotoxic effects of this compound have also been evaluated in various cancer cell lines. In vitro studies revealed that it induces apoptosis in cancer cells through the activation of caspases and modulation of mitochondrial pathways.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| HCT116 (Colon Cancer) | 15 | Caspase activation | |

| MCF-7 (Breast Cancer) | 20 | Mitochondrial dysfunction | |

| A549 (Lung Cancer) | 25 | Induction of oxidative stress |

The IC₅₀ values indicate that this compound has significant cytotoxic potential against these cancer cell lines, warranting further investigation into its mechanisms and possible therapeutic applications.

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University tested the efficacy of this compound against Saprolegnia parasitica, a pathogen affecting aquatic organisms. The compound demonstrated a significant reduction in pathogen viability, suggesting its potential use in aquaculture settings to control infections.

- Cytotoxicity Assessment : In a clinical trial involving patients with breast cancer, the administration of a formulation containing this compound led to improved outcomes in tumor reduction compared to standard therapies. The study highlighted its role in enhancing the efficacy of existing chemotherapeutic agents.

Q & A

Basic: What are the optimal reaction conditions for synthesizing 10-Bromo-2-decanone with high yield?

Answer:

The synthesis typically involves bromination of 2-decanone using hydrobromic acid (HBr) under phase-transfer catalysis. For example, analogous bromination reactions employ HBr with a phase-transfer catalyst (e.g., cetyltrimethylammonium bromide) at 115°C for 30 minutes, achieving yields up to 95% . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or fractional distillation is recommended to isolate the product. Reaction optimization should include monitoring temperature stability and controlling side reactions through inert atmospheres .

Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?

Answer:

Contradictions in NMR, IR, or mass spectrometry data often arise from impurities or structural isomers. A multi-technique approach is critical:

- Cross-validation : Compare -NMR and -NMR with computational predictions (e.g., DFT simulations).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks and isotopic patterns (e.g., / ratio).

- X-ray Crystallography : Resolve ambiguities in stereochemistry or regioselectivity.

Systematic reviews of prior studies (e.g., systematic gaps in brominated ketone analyses) can also identify methodological inconsistencies .

Basic: What analytical techniques are recommended for purity assessment?

Answer:

- Gas Chromatography (GC) : Quantify volatile impurities using flame ionization detection (FID) .

- High-Performance Liquid Chromatography (HPLC) : Resolve non-volatile byproducts with C18 columns and UV detection at 254 nm .

- Melting Point Analysis : Compare observed values with literature data (±2°C tolerance) .

Advanced: What strategies mitigate thermal instability during synthesis?

Answer:

- Temperature Control : Use reflux condensers and maintain temperatures below 120°C to prevent decomposition .

- Inert Atmospheres : Conduct reactions under nitrogen/argon to avoid oxidation.

- Stabilizing Additives : Introduce radical inhibitors (e.g., BHT) or mild bases (e.g., NaHCO) to suppress side reactions .

Basic: How to optimize purification from reaction byproducts?

Answer:

- Solvent Recrystallization : Use ethanol/water mixtures for high-purity crystals.

- Distillation : Employ vacuum distillation (e.g., 0.1 mmHg, 80–90°C) for volatile impurities.

- Flash Chromatography : Optimize solvent polarity gradients (e.g., hexane → ethyl acetate) to separate brominated isomers .

Advanced: How to determine kinetic parameters in nucleophilic substitution reactions?

Answer:

- Pseudo-First-Order Kinetics : Fix nucleophile concentration (e.g., NaN) and monitor substrate depletion via GC or UV-Vis.

- Arrhenius Plot : Measure rate constants at 3–4 temperatures to calculate activation energy ().

- Computational Modeling : Use DFT to simulate transition states and validate experimental values .

Basic: What safety protocols are essential for handling this compound?

Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of brominated vapors.

- Waste Disposal : Neutralize residues with 10% NaOH before disposal in halogenated waste containers .

Advanced: How does steric hindrance affect reactivity compared to shorter-chain analogs?

Answer:

The long alkyl chain in this compound increases steric hindrance at the carbonyl group, reducing nucleophilic attack rates. Comparative studies with 2-bromoacetophenone show:

- Lower SN2 Reactivity : Confirmed via kinetic studies with thiolate ions.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing transition states.

- Computational Analysis : Molecular dynamics simulations quantify steric bulk using van der Waals radii .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.